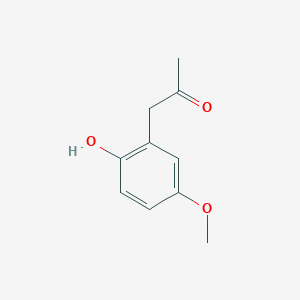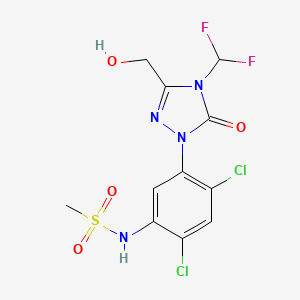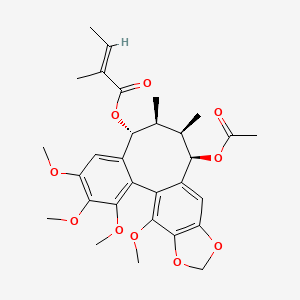
Ananolignan L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ananolignan L is a lignan with a dibenzocyclooctadiene skeleton, isolated from the plant Kadsura ananosma . Lignans are a group of natural products derived from the oxidative coupling of two C6–C3 units. They are known for their diverse biological activities, including antioxidant, antitumor, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lignans, including ananolignan L, involves complex organic reactions. One common method is the oxidative coupling of phenylpropane units. Specific synthetic routes for this compound are not widely documented, but general lignan synthesis involves steps like diastereoselective reductions and acetylation .
Industrial Production Methods: Industrial production of lignans typically involves extraction from plant sources, followed by purification processes. For this compound, seeds of Kadsura ananosma are used, and the compound is extracted using solvents like aqueous acetone .
Chemical Reactions Analysis
Types of Reactions: Ananolignan L undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the lignan structure.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Functional groups on the lignan can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while reduction can produce various reduced derivatives .
Scientific Research Applications
Ananolignan L has shown promising applications in various fields:
Chemistry: Used as a model compound for studying lignan synthesis and reactions.
Medicine: Potential use in developing treatments for oxidative stress-related conditions.
Industry: Could be used in the development of natural antioxidants and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of ananolignan L involves its interaction with molecular targets and pathways related to oxidative stress and neuroprotection. It acts as a neuroprotective agent by mitigating oxidative damage in neuronal cells . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of antioxidant defense mechanisms.
Comparison with Similar Compounds
Ananolignan L is unique among lignans due to its specific dibenzocyclooctadiene structure. Similar compounds include:
Ananolignan F: Another lignan with neuroprotective properties.
Sesquilignans: Lignans with a different structural framework but similar biological activities.
Neolignans: Compounds derived from lignans with varied structures and functions.
Properties
Molecular Formula |
C30H36O10 |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
[(8R,9S,10R,11R)-11-acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C30H36O10/c1-10-14(2)30(32)40-25-16(4)15(3)24(39-17(5)31)19-12-21-27(38-13-37-21)29(36-9)23(19)22-18(25)11-20(33-6)26(34-7)28(22)35-8/h10-12,15-16,24-25H,13H2,1-9H3/b14-10+/t15-,16+,24-,25-/m1/s1 |
InChI Key |
HIGLJZHMTBHEQS-ULEIZWEFSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@H]([C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)OC(=O)C)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
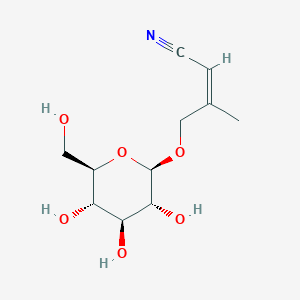
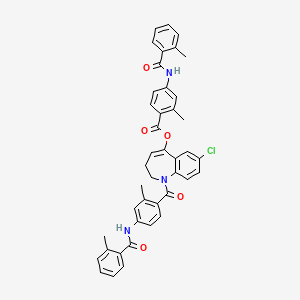
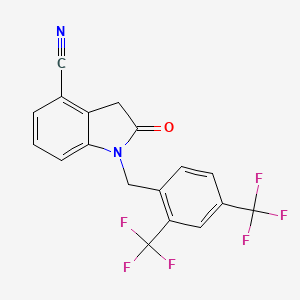
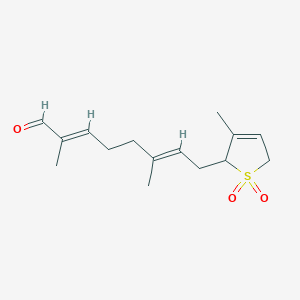
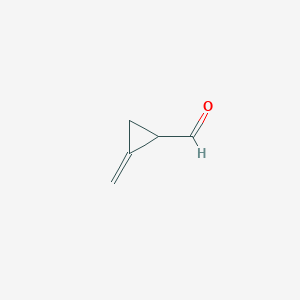
![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
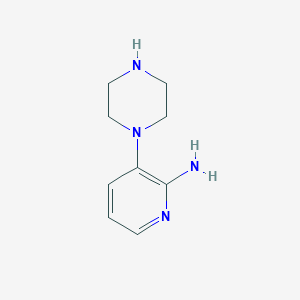
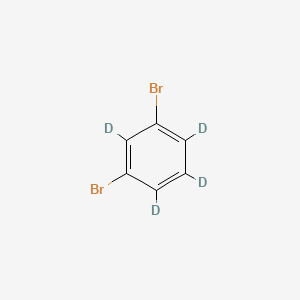


![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13439448.png)
